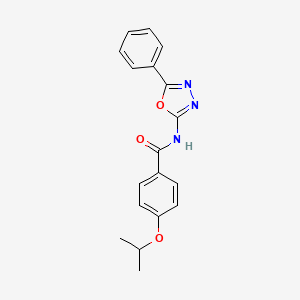

4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves exploiting the ample biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research on similar compounds to 4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has revealed their potential anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing promising results in breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs such as etoposide (Ravinaik et al., 2021).

Anti-inflammatory and Anti-angiogenic Effects

Novel benzophenone appended oxadiazole derivatives have demonstrated significant anti-inflammatory activity and the potential to ameliorate inflammatory conditions. These compounds have been shown to inhibit cyclooxygenase-2 (Cox-2) and myeloperoxidase (MPO), key enzymes involved in inflammatory processes. Their anti-angiogenic properties were also highlighted, suggesting potential applications in treating disorders mediated by angiogenesis (Puttaswamy et al., 2018).

Platelet Aggregation Inhibition

1,3,4-Oxadiazole derivatives have been identified as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by various agents, offering a potential therapeutic approach for diseases related to abnormal platelet aggregation. The structure-activity relationship studies suggest that the efficacy of these inhibitors can be optimized by modifying the ring size of the alicyclic rings, indicating a path for the development of more potent anti-platelet agents (Chern et al., 2005).

Antimicrobial and Antitubercular Activity

The synthesis and biological evaluation of derivatives similar to this compound have uncovered their potential as antimicrobial and antitubercular agents. Some compounds have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with low minimum inhibitory concentrations (MICs). This highlights their potential as lead molecules for the development of new antitubercular drugs (Nayak et al., 2016).

Antimycobacterial Screening

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and evaluated for their in vitro antitubercular activities. These studies revealed promising lead molecules with significant activity against tuberculosis, offering potential pathways for novel antitubercular therapy development (N. Nayak et al., 2016).

Wirkmechanismus

Mode of action

The mode of action of 1,3,4-oxadiazoles can vary depending on the specific compound and its targets. Some 1,3,4-oxadiazoles act as agonists or antagonists at various receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the diverse biological activities of 1,3,4-oxadiazoles, they likely impact multiple biochemical pathways .

Result of action

1,3,4-oxadiazoles have been reported to have various biological activities, including anticancer, antibacterial, and antiviral effects .

Eigenschaften

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12(2)23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUOPQIEODPVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2464059.png)

![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)

![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate](/img/structure/B2464066.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2464070.png)

![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)

![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)